molecular formula C18H25N7O B2751558 4-{6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine CAS No. 2415600-94-9

4-{6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine

Cat. No.: B2751558
CAS No.: 2415600-94-9
M. Wt: 355.446
InChI Key: BNUPPUFHYUTQBH-UHFFFAOYSA-N
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Description

4-{6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine is a complex organic compound that features a morpholine ring, a pyridazine ring, and a piperazine ring substituted with a dimethylpyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine typically involves multi-step organic reactions. One common route involves the initial formation of the pyridazine ring, followed by the introduction of the piperazine and morpholine rings through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can lead to scalable and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

4-{6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of a palladium catalyst can convert nitro groups to amines.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.

    Reduction: H₂ gas with Pd/C catalyst.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base such as sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

4-{6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-[6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridin-3-yl]benzamide: Similar structure with a pyridinyl group instead of a pyridazinyl group.

    4-[6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]benzene: Similar structure with a benzene ring instead of a morpholine ring.

Uniqueness

4-{6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine is unique due to the presence of the morpholine ring, which can impart different physicochemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

4-[6-[4-(2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N7O/c1-14-13-18(20-15(2)19-14)24-7-5-23(6-8-24)16-3-4-17(22-21-16)25-9-11-26-12-10-25/h3-4,13H,5-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUPPUFHYUTQBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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